"Ethyl 2-((4-methoxybenzyl)amino)acetate" chemical properties
"Ethyl 2-((4-methoxybenzyl)amino)acetate" chemical properties
An In-Depth Technical Guide to Ethyl 2-((4-methoxybenzyl)amino)acetate: Properties, Synthesis, and Applications
Introduction
Ethyl 2-((4-methoxybenzyl)amino)acetate, also known as N-[(4-methoxyphenyl)methyl]Glycine ethyl ester, is a secondary amine and ester derivative that serves as a versatile intermediate in modern organic synthesis.[1] With a molecular structure incorporating a nucleophilic secondary amine, a readily transformable ethyl ester, and the synthetically useful 4-methoxybenzyl (PMB) group, this compound is a valuable building block for constructing more complex molecular architectures. Its utility is particularly pronounced in medicinal chemistry and drug development, where it acts as a precursor for compounds with potential therapeutic activities, including those targeting neurological and cardiovascular disorders.[2] This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, synthesis protocols, reactivity, and applications for researchers and scientists in the field.
Physicochemical and Computational Properties
A foundational understanding of a molecule begins with its core physical and computed properties. These data are critical for predicting its behavior in various solvents, its potential for membrane permeability (LogP), and its general stability and handling requirements.
| Property | Value | Reference |
| CAS Number | 60857-16-1 | [1][3][4] |
| Molecular Formula | C₁₂H₁₇NO₃ | [1] |
| Molecular Weight | 223.27 g/mol | [1][5] |
| Appearance | Colorless to light yellow liquid or solid | [6] |
| Boiling Point (Predicted) | 320.3 ± 27.0 °C | [6] |
| Density (Predicted) | 1.073 ± 0.06 g/cm³ | [6] |
| pKa (Predicted) | 7.23 ± 0.20 | [4][6] |
| LogP (Predicted) | 1.3479 | [1] |
| Topological Polar Surface Area (TPSA) | 47.56 Ų | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 6 | [1] |
| SMILES | O=C(OCC)CNCC1=CC=C(OC)C=C1 | [1] |
| InChI Key | WQXUIGPEUIVGKQ-UHFFFAOYSA-N | [] |
Spectroscopic Profile
Structural elucidation and confirmation are paramount in chemical synthesis. The following spectroscopic data are characteristic of Ethyl 2-((4-methoxybenzyl)amino)acetate.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR provides a definitive fingerprint for the molecule. A typical spectrum in CDCl₃ confirms the presence and connectivity of all proton environments.[3]
-
δ 7.19 (d, J = 8.3 Hz, 2H, Ar-H) : Two aromatic protons ortho to the methoxy group.
-
δ 6.80 (d, J = 8.3 Hz, 2H, Ar-H) : Two aromatic protons meta to the methoxy group.
-
δ 4.13 (q, J = 7.1 Hz, 2H, -CH₂CH₃) : The methylene protons of the ethyl ester, split into a quartet by the adjacent methyl group.
-
δ 3.72 (s, 3H, CH₃O-) : The singlet corresponding to the three protons of the methoxy group.
-
δ 3.68 (s, 2H, -CH₂-) : The benzylic methylene protons.
-
δ 3.33 (s, 2H, -CH₂-) : The methylene protons adjacent to the nitrogen and carbonyl group.
-
δ 1.87 (s, 1H, -NH-) : A broad singlet for the secondary amine proton.
-
δ 1.21 (t, J = 7.1 Hz, 3H, -CH₂CH₃) : The methyl protons of the ethyl ester, split into a triplet.[3]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on the structure, the expected ¹³C NMR signals would include:
-
~172 ppm : Carbonyl carbon of the ester.
-
~159 ppm : Aromatic carbon attached to the methoxy group.
-
~130-131 ppm : Quaternary aromatic carbon and the two ortho aromatic carbons.
-
~114 ppm : The two meta aromatic carbons.
-
~61 ppm : Methylene carbon of the ethyl ester (-OCH₂CH₃).
-
~55 ppm : Methoxy carbon (-OCH₃).
-
~53 ppm : Benzylic methylene carbon.
-
~50 ppm : Methylene carbon alpha to the carbonyl group.
-
~14 ppm : Methyl carbon of the ethyl ester (-OCH₂CH₃).
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by the following key absorption bands:
-
~3300-3400 cm⁻¹ (N-H stretch) : A moderate, sharp peak indicative of the secondary amine.
-
~2850-3000 cm⁻¹ (C-H stretch) : Signals from aliphatic and aromatic C-H bonds.
-
~1735 cm⁻¹ (C=O stretch) : A strong, sharp peak characteristic of the ester carbonyl group.
-
~1610, 1510 cm⁻¹ (C=C stretch) : Absorptions from the aromatic ring.
-
~1245 cm⁻¹ (C-O stretch) : Asymmetric stretching of the aryl ether.
-
~1175 cm⁻¹ (C-O stretch) : Stretching of the ester C-O bond.
Synthesis Methodologies
The synthesis of Ethyl 2-((4-methoxybenzyl)amino)acetate is typically achieved via two robust and reliable methods: direct N-alkylation or reductive amination. The choice between them often depends on the availability of starting materials and the desired scale of the reaction.
Method 1: Direct N-Alkylation
This classical approach involves the nucleophilic substitution of a halide by an amine (Sₙ2 reaction). It is a straightforward method when the requisite amine and alkyl halide are commercially available.[6] The reaction of 4-methoxybenzylamine with ethyl bromoacetate or chloroacetate proceeds efficiently.[6][8]
-
Reagents : 4-methoxybenzylamine serves as the nucleophile. Ethyl bromoacetate is often preferred over ethyl chloroacetate as bromide is a better leaving group, potentially leading to faster reaction times or milder conditions.[8][9]
-
Base : A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial.[3][9] Its role is to scavenge the acidic byproduct (HBr or HCl) generated during the reaction, preventing the protonation and deactivation of the starting amine nucleophile. An inorganic base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or DMF can also be effective.[8][9]
-
Solvent : A polar aprotic solvent like dichloromethane (DCM), acetonitrile (ACN), or dimethylformamide (DMF) is ideal as it can dissolve the reactants without interfering with the Sₙ2 mechanism.[3][9]
Caption: Workflow for Direct N-Alkylation Synthesis.
-
To a solution of 4-methoxybenzylamine (307 mg, 2.2 mmol) and triethylamine (227 mg, 2.2 mmol) in dichloromethane (10 mL), cooled to 0°C in an ice bath, add ethyl bromoacetate (374 mg, 2.2 mmol) dropwise.[3]
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours.[3]
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water (10 mL).
-
Transfer the mixture to a separatory funnel, separate the organic layer, wash it with water, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[3]
-
Purify the resulting residue by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate to yield the pure product. A reported yield for this method is 42%.[3]
Method 2: Reductive Amination
Reductive amination is a powerful and highly versatile method for forming C-N bonds, often providing higher yields and cleaner reactions than direct alkylation by avoiding issues of over-alkylation.[10][11] This process involves the initial formation of an imine or iminium ion from a carbonyl compound and an amine, which is then reduced in situ to the target amine.[12][13]
-
Reagents : The reaction can proceed from 4-methoxybenzaldehyde and an amino acid ester like ethyl glycinate.
-
Reducing Agent : The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary reagent for this transformation.[10][14] It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the intermediate iminium ion.[10][12] This selectivity is key to the success of the one-pot procedure. Other reagents like sodium cyanoborohydride (NaBH₃CN) can also be used but are more toxic.[10]
-
Catalyst : A catalytic amount of weak acid, such as acetic acid, is often employed to facilitate the formation of the iminium ion intermediate, which is more electrophilic and thus more readily reduced than the neutral imine.[10][15]
Caption: Workflow for Reductive Amination Synthesis.
-
To a stirred solution of 4-methoxybenzaldehyde (115 mmol) and ethyl glycinate hydrochloride (115 mmol) in 1,2-dichloroethane (450 mL), add acetic acid (174 mmol).[14]
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Cool the mixture to 0°C using an ice bath.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 174 mmol) portion-wise, ensuring the temperature does not rise significantly.[14]
-
Allow the reaction to warm to room temperature and stir overnight.[14]
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography to obtain the desired secondary amine.
Reactivity and Synthetic Utility
The synthetic value of Ethyl 2-((4-methoxybenzyl)amino)acetate stems from the distinct reactivity of its three key functional components: the secondary amine, the ethyl ester, and the 4-methoxybenzyl (PMB) group.
-
Secondary Amine : The nitrogen atom is nucleophilic and can undergo further N-alkylation or N-acylation to introduce additional substituents, forming tertiary amines or amides, respectively.
-
Ethyl Ester : This group is susceptible to hydrolysis under basic (saponification) or acidic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of another alcohol or be converted to an amide via aminolysis.
-
4-Methoxybenzyl (PMB) Group : The PMB group is a widely used protecting group for amines.[16] It is stable to a wide range of conditions, including basic hydrolysis and many reducing agents. However, it can be selectively cleaved under oxidative conditions (e.g., using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN)) or with strong acid (e.g., trifluoroacetic acid, TFA), regenerating the primary amine.[16][17] This orthogonality makes it extremely valuable in multi-step syntheses.
Caption: Key Reactivity Pathways of the Title Compound.
Applications
Ethyl 2-((4-methoxybenzyl)amino)acetate is primarily employed as an intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical industry.[2][5] Its structure provides a scaffold that can be elaborated into a variety of target compounds. It serves as a key building block for molecules with potential biological activity, especially in research aimed at discovering new drugs for neurological and cardiovascular conditions.[2] The ability to modify both the amine and ester functionalities, coupled with the option to deprotect the amine at a later stage, provides significant strategic flexibility in synthetic planning.
Safety and Handling
-
Hazard Classification : Classified as Acute Toxicity, Oral, Category 3.
-
Signal Word : Danger.
-
Hazard Statements : H301 (Toxic if swallowed).
-
Precautionary Statements : P301 + P330 + P331 + P310 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER/doctor).
-
Storage : Should be stored in a cool, dry, well-ventilated place in an inert atmosphere and protected from light.[1][6] Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn when handling this compound.
Conclusion
Ethyl 2-((4-methoxybenzyl)amino)acetate is a synthetically valuable and versatile building block. Its well-defined chemical properties and spectroscopic signature allow for straightforward characterization. The existence of robust and high-yielding synthetic routes, such as direct alkylation and reductive amination, makes it readily accessible. For drug development professionals and organic chemists, the true power of this intermediate lies in the orthogonal reactivity of its functional groups, enabling complex, multi-step synthetic campaigns for the creation of novel chemical entities.
References
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- 3. Ethyl 2-[(4-methoxybenzyl)amino]acetate | 60857-16-1 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 60857-16-1 | Ethyl 2-((4-methoxybenzyl)amino)acetate - Moldb [moldb.com]
- 6. Ethyl 2-[(4-methoxybenzyl)amino]acetate CAS#: 60857-16-1 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. N-Ethyl-4-methoxybenzylamine synthesis - chemicalbook [chemicalbook.com]
- 15. arkat-usa.org [arkat-usa.org]
- 16. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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